![molecular formula C11H18N2OS B3340251 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol CAS No. 331858-57-2](/img/structure/B3340251.png)
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol
Overview
Description
“2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol” is a chemical compound that can be used as a drug synthesis intermediate . It is a key raw material for the production of drugs with a thiophene structure .
Synthesis Analysis
The synthesis of similar compounds often involves the use of metal sodium . The optimal conditions for the synthesis of thiophene-3-ethanol, a related compound, include a molar ratio of thiophene to metal sodium of 1.6:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and HRMS .Scientific Research Applications
Allosteric Enhancer of A1 Adenosine Receptor
A study by Romagnoli et al. (2008) synthesized a series of derivatives including 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene to investigate their role as allosteric enhancers of the A1 adenosine receptor. They found that the nature of substituents on the phenyl ring connected to the piperazine significantly influenced allosteric enhancer activity, indicating potential applications in modulating adenosine receptor responses (Romagnoli et al., 2008).
Anticancer Activity
Kumar et al. (2013) conducted a study on the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Compounds involving thiophen-2-ylmethanamine showed notable activity against various cancer cell lines, suggesting potential therapeutic applications in oncology (Kumar et al., 2013).
Antidepressant Activity
Pérez-Silanes et al. (2001) synthesized 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including those with benzo[b]thiophen-3-yl groups, in search of new antidepressants. Their findings indicated that 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives led to promising results (Pérez-Silanes et al., 2001).
Novel Dihydropyrimidinone Derivatives
Bhat et al. (2018) described the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives, synthesized using an efficient method, could have implications in various chemical and pharmacological fields (Bhat et al., 2018).
Dual Action Antidepressants
Silanes et al. (2004) synthesized compounds derived from piperazine and benzo[b]thiophene, aiming to develop new dual-action antidepressant drugs. These compounds were evaluated for both 5-HT1A receptor affinity and serotonin reuptake inhibition, highlighting their potential in treating depression (Silanes et al., 2004).
Future Directions
The future directions for “2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol” could involve further development and evaluation of its potential therapeutic applications. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential for the development of new anti-tubercular agents .
Mechanism of Action
Target of Action
Similar compounds have been observed to interact with α1-adrenergic receptors (α1-ar) and phosphatidylinositol-3-kinase (pi3k) .
Mode of Action
For instance, compounds with similar structures have been observed to increase phosphorylation .
Biochemical Pathways
Based on the targets it may interact with, it could potentially influence the pi3k/akt signaling pathway , which plays a crucial role in cell survival and growth.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
properties
IUPAC Name |
2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c14-7-6-12-2-4-13(5-3-12)9-11-1-8-15-10-11/h1,8,10,14H,2-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABHZYKVFEMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.